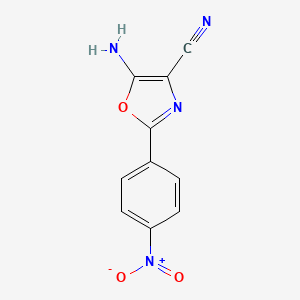![molecular formula C11H9NO6 B12894918 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12894918.png)
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid is a complex organic compound featuring a benzo[d]oxazole core with carboxy(hydroxy)methyl and acetic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]oxazole core, followed by functional group modifications. For instance, the synthesis may begin with the cyclization of o-aminophenol with a suitable carboxylic acid derivative to form the benzo[d]oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. Purification processes such as crystallization, distillation, and chromatography are also integral to obtaining the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
The major products depend on the specific reactions. For example, oxidation of the hydroxyl group may yield benzo[d]oxazole-5-acetic acid derivatives with aldehyde or ketone functionalities.
Scientific Research Applications
Chemistry
In chemistry, 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain biomolecules.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore these potential therapeutic applications .
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds with active sites, while the benzo[d]oxazole core can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole-5-acetic acid: Lacks the carboxy(hydroxy)methyl group, making it less versatile in chemical modifications.
2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid:
Uniqueness
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid is unique due to the presence of both carboxy(hydroxy)methyl and acetic acid groups, providing a combination of reactivity and functionality that is not found in simpler analogs. This makes it particularly valuable for applications requiring specific chemical properties and interactions.
Properties
Molecular Formula |
C11H9NO6 |
|---|---|
Molecular Weight |
251.19 g/mol |
IUPAC Name |
2-[5-(carboxymethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H9NO6/c13-8(14)4-5-1-2-7-6(3-5)12-10(18-7)9(15)11(16)17/h1-3,9,15H,4H2,(H,13,14)(H,16,17) |
InChI Key |
CHOCVDRAKQULCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)N=C(O2)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


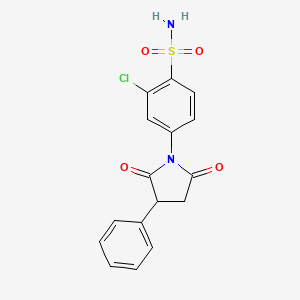

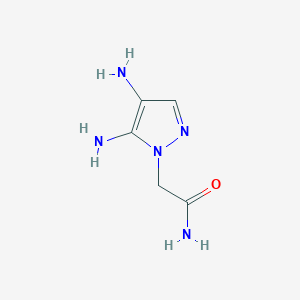
![N-Benzoyl-2'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12894850.png)
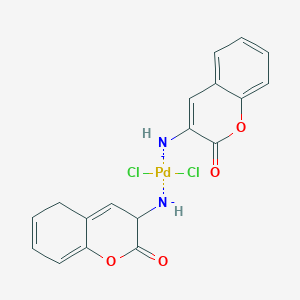
![2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate](/img/structure/B12894879.png)
![[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane](/img/structure/B12894884.png)
![4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine](/img/structure/B12894887.png)
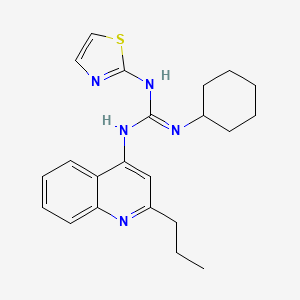
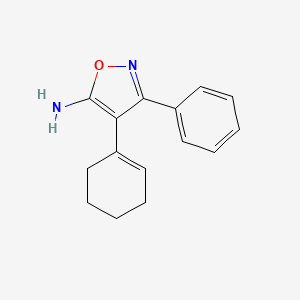
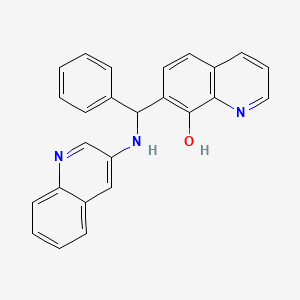

![(R)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12894914.png)
